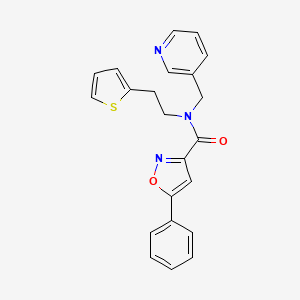

5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features a central isoxazole ring substituted at position 5 with a phenyl group and at position 3 with a carboxamide moiety. The carboxamide is further modified with two distinct substituents: a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c26-22(20-14-21(27-24-20)18-7-2-1-3-8-18)25(12-10-19-9-5-13-28-19)16-17-6-4-11-23-15-17/h1-9,11,13-15H,10,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVHRJJIRZZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is an isoxazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves the reaction of isoxazole derivatives with specific amines and carboxylic acids under controlled conditions. The molecular formula for this compound is , with a molecular weight of 364.5 g/mol. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Biological Activities

The biological activities of 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic activity against HeLa (cervical), MCF-7 (breast), and Hep3B (liver) cancer cell lines. The compound showed promising results with an IC50 value of approximately 15.48 μg/ml against HeLa cells, indicating potent anticancer properties .

| Cell Line | IC50 (μg/ml) | Activity Level |

|---|---|---|

| HeLa | 15.48 | High |

| Hep3B | 23.00 | Moderate |

| MCF-7 | 39.80 | Low |

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential in anti-inflammatory assays. Studies indicate that isoxazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

The biological activity of 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it induces apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Immune Response : Its anti-inflammatory effects may involve the modulation of immune responses through cytokine regulation.

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives:

- Study on Hepatocellular Carcinoma : A study showed that treatment with isoxazole derivatives led to significant reduction in tumor size in xenograft models.

- Antimicrobial Efficacy : Isoxazole compounds were tested against resistant strains of bacteria, showing reduced MIC values compared to standard antibiotics.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

Isoxazole derivatives, including those structurally similar to 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide, have been investigated for their anticancer properties. For example, N-Aryl oxadiazole derivatives have demonstrated significant growth inhibition against several cancer cell lines, including ovarian and glioma cells . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.

Neuroprotective Effects

The compound has shown promise in promoting neuronal differentiation, which could be beneficial for neurodegenerative diseases. Studies indicate that certain isoxazole compounds can enhance neuronal differentiation at effective concentrations, suggesting a potential role in treating conditions like Alzheimer's disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the isoxazole ring through cyclization reactions involving appropriate precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Phenylhydrazine, pyridine derivative | Reflux in solvent | 75 |

| 2 | Alkylation | Thiophene derivative | Base-catalyzed reaction | 80 |

| 3 | Final purification | Chromatography | Various solvents | 90 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating the antimicrobial activity of related isoxazole compounds found that certain modifications in the structure significantly enhanced their efficacy against E. coli and S. aureus. The introduction of specific substituents on the phenyl ring was correlated with increased potency .

Case Study 2: Anticancer Activity

In another investigation, a series of N-Aryl oxadiazoles were synthesized and tested against various cancer cell lines. The results indicated that compounds with a similar structural framework to 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exhibited IC50 values in the low micromolar range against ovarian cancer cells, indicating significant anticancer potential .

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

Key Structural Features:

- Isoxazole-carboxamide core : Shared with compounds in (e.g., N-(but-3-yn-1-yl)-5-methylisoxazole-3-carboxamide) and (5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

- Thiophene substituents: The 2-(thiophen-2-yl)ethyl group is structurally analogous to compounds in (quinolone derivatives with 5-bromothiophen-2-yl groups) and (tetrahydronaphthalene derivatives with thiophen-2-yl ethylamine) .

- Pyridine substitution : The pyridin-3-ylmethyl group is less common in the provided evidence but may resemble pyridine-containing carboxamides in (e.g., GSK2830371) .

Table 1: Structural and Physicochemical Comparisons

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-phenyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Coupling Reactions : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the isoxazole-3-carboxylic acid core to the pyridinylmethyl and thiophenylethyl amine substituents. This method requires anhydrous conditions and inert atmospheres to prevent side reactions .

- Heterocycle Formation : Construct the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by functionalization with thiophene and pyridine moieties. Ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻) may enhance catalytic efficiency and reduce reaction times .

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and stoichiometric ratios of intermediates critically impact yield (reported 45–78% for analogous compounds) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.4 ppm, pyridine protons at δ 7.2–8.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches to confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides precise molecular weight confirmation (e.g., calculated [M+H]⁺ for C₂₃H₂₀N₃O₂S: 418.12) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for bioactive studies) .

Q. How does the compound’s structural complexity influence its solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : The compound’s amphiphilic nature (hydrophobic phenyl/thiophene vs. polar amide/pyridine) necessitates solvent screening. DMSO or ethanol/water mixtures (e.g., 70:30) are common for in vitro assays .

- Stability : Perform accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Hydrolytic degradation at the amide bond is a key concern; adjust pH (6–7.4) to mitigate .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally analogous isoxazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogues with variations in the phenyl (e.g., electron-withdrawing groups), pyridine (e.g., positional isomers), or thiophene moieties. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Dose-Response Studies : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from off-target cytotoxicity. IC₅₀ values should be validated across multiple cell lines .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and proprietary databases to identify trends in bioactivity discrepancies (e.g., assay conditions, protein isoforms) .

Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or GPCRs. Focus on interactions between the isoxazole core and catalytic lysine residues or the thiophene moiety’s π-π stacking with aromatic pockets .

- QSAR Modeling : Train models on datasets of isoxazole derivatives with reported IC₅₀ values against cancer targets (e.g., EGFR, VEGFR). Descriptors like logP, polar surface area, and H-bond donors correlate with permeability and potency .

- ADMET Prediction : SwissADME or ADMETlab 2.0 can forecast bioavailability, CYP450 inhibition, and hERG liability to prioritize derivatives for synthesis .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Chemical Proteomics : Use affinity probes (e.g., biotinylated derivatives) coupled with streptavidin pull-downs and LC-MS/MS to map direct protein targets .

- In Vivo Pharmacokinetics : Conduct cassette dosing in rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolites via MS² fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields for similar isoxazole-carboxamide derivatives?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (e.g., THF vs. acetonitrile) using DoE (Design of Experiments) to identify critical parameters. Ultrasound-assisted synthesis may improve yields by 15–20% .

- Intermediate Characterization : Isolate and characterize intermediates (e.g., via ¹H NMR) to identify bottlenecks (e.g., incomplete cyclization or coupling) .

- Cross-Validation : Reproduce literature protocols with strict adherence to reported conditions, then systematically vary one parameter (e.g., temperature) to isolate yield-limiting factors .

Research Gaps and Future Directions

- Synthetic Chemistry : Develop enantioselective routes for chiral analogues using asymmetric catalysis .

- Biological Evaluation : Expand profiling to understudied targets (e.g., NLRP3 inflammasome) using high-content screening .

- Formulation Science : Explore nanoencapsulation to enhance bioavailability for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.